5-Bromo-2-nitrobenzene-1-sulfonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-nitrobenzene-1-sulfonyl chloride typically involves the bromination of 2-nitrobenzenesulphonyl chloride. This process can be carried out using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reagents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed:
Scientific Research Applications
Chemistry: 5-Bromo-2-nitrobenzene-1-sulfonyl chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfonamide derivatives .
Biology: In biological research, this compound is utilized in the modification of biomolecules. It can be used to introduce sulfonyl groups into peptides and proteins, aiding in the study of their structure and function .
Medicine: It is explored for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes and receptors .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitrobenzene-1-sulfonyl chloride involves its ability to act as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites on biomolecules . This reactivity is exploited in the modification of proteins and peptides, where the compound can selectively target amino groups .
Comparison with Similar Compounds
- 5-Bromo-2-chlorobenzenesulphonyl chloride
- 5-Bromo-2-fluorobenzenesulphonyl chloride
- 5-Bromo-2-methylbenzenesulphonyl chloride
Comparison: Compared to its analogs, 5-Bromo-2-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and nitro groups. This combination imparts distinct reactivity and properties, making it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYYMEYHUJWJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279626 | |
Record name | 5-Bromo-2-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-84-9 | |
Record name | 5-Bromo-2-nitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-nitrobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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